molecular formula C22H14N6O2S3 B12051828 2-[(4-Cyano-3-{[2-(2-cyanoanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-cyanophenyl)acetamide CAS No. 330643-76-0

2-[(4-Cyano-3-{[2-(2-cyanoanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-cyanophenyl)acetamide

Cat. No.: B12051828
CAS No.: 330643-76-0
M. Wt: 490.6 g/mol
InChI Key: QWUKDBRVEXVVLR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(4-Cyano-3-{[2-(2-cyanoanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-cyanophenyl)acetamide involves several steps, typically starting with the preparation of the isothiazole ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-Cyano-3-{[2-(2-cyanoanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-cyanophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Cyano-3-{[2-(2-cyanoanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-cyanophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano groups and isothiazole ring play crucial roles in binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to 2-[(4-Cyano-3-{[2-(2-cyanoanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-cyanophenyl)acetamide include:

These compounds share similar structural features but differ in the substituents attached to the isothiazole ring and the phenyl groups. The unique combination of cyano groups and sulfanyl linkages in this compound makes it particularly interesting for research and development .

Properties

CAS No.

330643-76-0

Molecular Formula

C22H14N6O2S3

Molecular Weight

490.6 g/mol

IUPAC Name

2-[[4-cyano-3-[2-(2-cyanoanilino)-2-oxoethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-(2-cyanophenyl)acetamide

InChI

InChI=1S/C22H14N6O2S3/c23-9-14-5-1-3-7-17(14)26-19(29)12-31-21-16(11-25)22(33-28-21)32-13-20(30)27-18-8-4-2-6-15(18)10-24/h1-8H,12-13H2,(H,26,29)(H,27,30)

InChI Key

QWUKDBRVEXVVLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC=CC=C3C#N)C#N

Origin of Product

United States

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